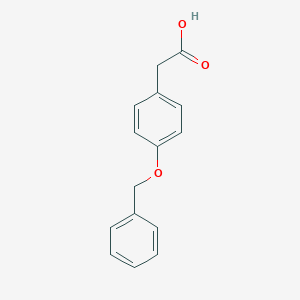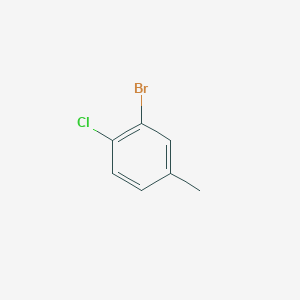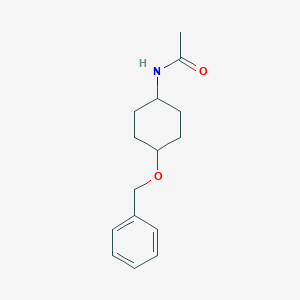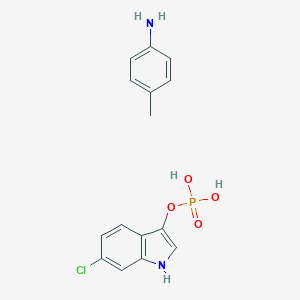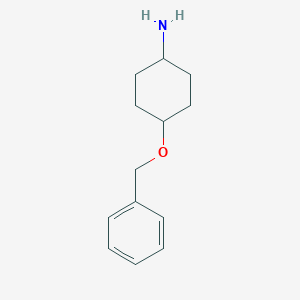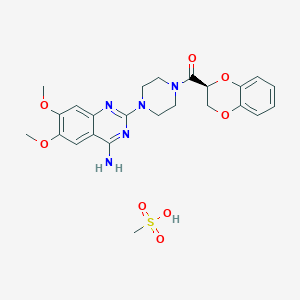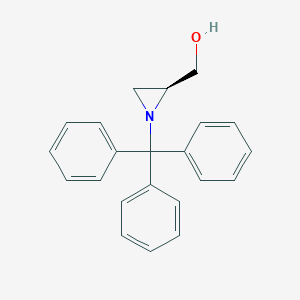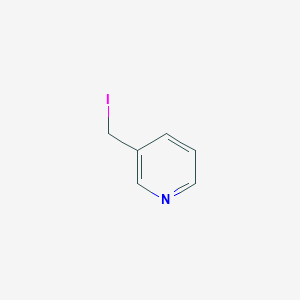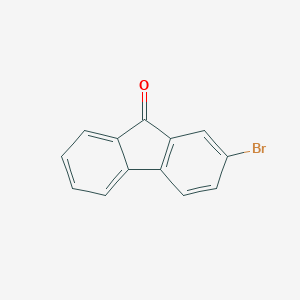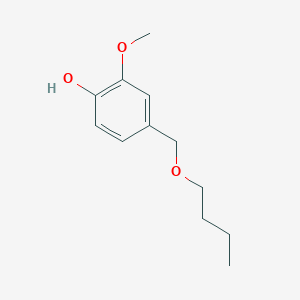
Vanillyl butyl ether
Vue d'ensemble
Description
Vanillyl butyl ether (VBE) is a compound that has been investigated for its potential to induce a warming sensation when applied topically. It is hypothesized to share similar warming and vasodilation mechanisms with capsicum, which is known for its heat-generating properties. VBE has been formulated into cream preparations and studied for its effects on blood cell flux (BCF) when applied to the skin of human subjects .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of vanillyl butyl ether, it does mention the synthesis of related compounds from vanillyl alcohol. Vanillyl alcohol is a lignin-derived aromatic diol that serves as a platform chemical for producing various bio-based materials, including epoxy thermosets. A bisphenolic analogue, bisguaiacol (BG), was synthesized from vanillyl alcohol and guaiacol through electrophilic aromatic condensation. This process also led to the preparation of diglycidyl ether of BG (DGEBG) and other single aromatic diglycidyl ethers . Although this does not directly pertain to VBE, it provides insight into the type of chemical reactions that vanillyl alcohol, a related compound, can undergo.
Molecular Structure Analysis
The molecular structure of VBE is not explicitly detailed in the provided data. However, the structure of vanillyl alcohol and its derivatives, which are structurally related to VBE, were characterized using various analytical techniques such as 1H NMR, 13C NMR, FTIR, MS, and GPC. These techniques are essential for understanding the molecular structure and confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The data does not provide specific details on the chemical reactions involving VBE. However, it does mention the synthesis of epoxy resins from vanillyl alcohol, which involves reactions such as electrophilic aromatic condensation and the preparation of diglycidyl ethers . These reactions are indicative of the types of chemical processes that compounds like VBE might undergo in a synthetic context.
Physical and Chemical Properties Analysis
The physical and chemical properties of VBE have been studied through the development of a specific High-Performance Liquid Chromatography (HPLC) method. This method was designed to determine the concentration of VBE in cosmetic products, indicating its use in the cosmetic industry. The HPLC method uses a RP-C-18 column with isocratic elution and an ultraviolet (UV) detector, with a mobile phase consisting of a mixture of acetonitrile and buffer. The method was validated for accuracy, precision, specificity, and linearity, which are crucial for quality control analysis and stability tests in commercial cosmetic products . This suggests that VBE has defined chemical properties that can be quantitatively analyzed, and it is stable under the conditions used in cosmetics.
Applications De Recherche Scientifique
Application Summary
Vanillyl Butyl Ether is a unique sensory agent that provides a warming effect to the skin . It is used in cosmetics to provide a warming sensation and enhance blood circulation in a specific location . This can be for psychophysical relaxation, pain relief, fat burning sensation or lip plumping .
Method of Application
A specific HPLC (High-Performance Liquid Chromatography) method has been developed and validated for the determination of vanillyl butyl ether in cosmetic products . The extraction procedure with an isopropanol water 1:1 mixture is described . The method uses a RP-C-18 column with isocratic elution and an ultraviolet (UV) detector .
Results or Outcomes
The method was validated with respect to accuracy, precision (repeatability and reproducibility), specificity and linearity . The procedure described here is simple, selective and reliable for routine quality control analysis and stability tests of commercially available cosmetic products .
Flavoring Agent
Application Summary
Vanillyl butyl ether is an alkoxy-substituted benzyl derivative mainly used as a flavoring agent . It has a characteristic trigeminal, burning, hot pepper nature and can be used in spice flavors like pepper, cinnamon and ginger, as well as blends for some baked applications, including cookies .
Results or Outcomes
Oral Care Agent
Application Summary
Vanillyl butyl ether is used in oral care products . It can provide a warming sensation and enhance blood circulation in the oral cavity .
Results or Outcomes
Hair Conditioning Agent
Application Summary
Vanillyl butyl ether is used as a hair conditioning agent . It can provide a warming sensation to the scalp and enhance blood circulation, which may promote hair growth .
Results or Outcomes
Warming Agent in Personal Care Products
Application Summary
Vanillyl butyl ether is an oil-soluble heat sensitizer . It can quickly produce a mild and long-lasting warming effect after local action on the skin, including accelerating microcirculation, stimulating subcutaneous fat metabolism, and promoting capillary blood circulation . The warming sensation of vanillyl butyl ether is several times that of the general pepper extract .
Method of Application
Vanillyl butyl ether is easy to use in formula, good in stability, good in acid and alkali resistance . The applicable pH range is 3.0-10.0, which can be used in combination with most cosmetic ingredients . Transparent aqueous liquid system: mixed with a solubilizing agent in a certain ratio and directly added to water ; Emulsification system: when the temperature of the formula is lowered to about 40 ° C, it is added to the system together with the essence .
Results or Outcomes
Vanillyl butyl ether can quickly produce a strong warming sensation in about 2 minutes and lasts for about 2 hours . VBE is a warming sensation produced by directly stimulating nerve endings, which is a warming effect that is perceived by triggering neurotransmitters, and the actual temperature of the skin does not change significantly .
Flavoring Agent for Beverages
Application Summary
Vanillyl butyl ether has potential applications as a flavoring agent for alcoholic and non-alcoholic beverages with herbal, berry, vanilla, cola, ginger ale, root beer, hot chocolate, chai, ice tea and mints .
Orientations Futures
Propriétés
IUPAC Name |
4-(butoxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFMKOUUQYFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072881 | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.068 | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Vanillyl butyl ether | |
CAS RN |
82654-98-6 | |
| Record name | Vanillyl butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82654-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillyl butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082654986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillyl butyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(butoxymethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ULN37C9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



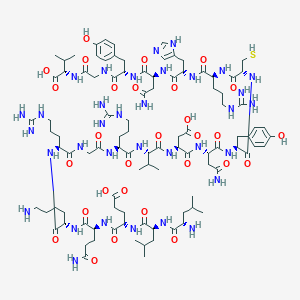
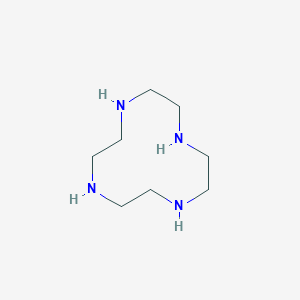
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
